molecular formula C21H25NO3 B016325 N-Methylpiperidinyl-2-methyl benzilate CAS No. 94909-90-7

N-Methylpiperidinyl-2-methyl benzilate

Cat. No. B016325
CAS RN: 94909-90-7
M. Wt: 339.4 g/mol
InChI Key: YKIFQNHBSLKZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-N-Methylpiperidyl benzilate (NMPB), a high affinity antagonist for muscarinic cholinergic receptors, involves the N-[11C]methylation of 4-piperidylbenzilate. This process yields the compound in high specific activities and sufficient yields for in vivo evaluation in small animals. The synthesis approach provides a foundation for the exploration of NMPB's potential in positron emission tomography (PET) applications (Mulholland et al., 1995).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-amino-4-methylpyridinium benzilate, has been thoroughly analyzed using techniques like FT-IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. These studies confirm the presence of characteristic functional groups and establish the molecular structure, providing a detailed understanding of the compound's chemical framework (Madhankumar, Muthuraja, & Dhandapani, 2020).

Chemical Reactions and Properties

The chemical reactions involving N-methylpiperidin-4-one-O-benzyloximes, which share a structural resemblance with N-Methylpiperidinyl-2-methyl benzilate, have been studied to understand the compound's behavior and properties. This research provides insights into the conformational preferences and the effects of substitution on the chemical properties of these compounds (Parthiban, Rani, & Kabilan, 2009).

Physical Properties Analysis

The physical properties of compounds similar to N-Methylpiperidinyl-2-methyl benzilate have been analyzed through thermogravimetric and differential thermal analyses, assessing their thermal stability and providing a basis for understanding the physical characteristics of N-Methylpiperidinyl-2-methyl benzilate (Madhankumar, Muthuraja, & Dhandapani, 2020).

Scientific Research Applications

Radiopharmaceutical Development

N-Methylpiperidinyl-2-methyl benzilate (NMPB) has been synthesized in carbon-11-labeled form for in vivo evaluation in small animals. This compound, due to its high affinity for the muscarinic cholinergic receptor, is significant in the development of radiopharmaceuticals. Research has shown that the time-dependent regional brain distributions in rats and mice are consistent with muscarinic cholinergic receptor distributions. Such developments have potential applications in positron emission tomography (PET) imaging (Mulholland et al., 1995).

Metabolism Studies

The biotransformation of propiverine hydrochloride, a compound related to NMPB, has been extensively studied. Propiverine is metabolized into several compounds, including N-methylpiperidinyl(4)-benzilate. Understanding the metabolism of such compounds is crucial for the development of effective and safe pharmaceuticals (Göber et al., 1988).

Chemical Synthesis and Derivatives

Research into the synthesis of N-Methylpiperidinyl-2-methyl benzilate derivatives is significant for creating novel compounds with potential therapeutic applications. For instance, the synthesis of new S,N-disubstituted derivatives of 5 -(4-methylpiperidino)methyl-2-thiouracil demonstrates the scope of chemical modifications that can be made to related compounds (Pospieszny & Wyrzykiewicz, 2008).

Receptor Imaging

In the field of receptor imaging, particularly in the thorax with PET, NMPB and its derivatives are essential. They are used in imaging of receptors in the sympathetic and parasympathetic systems of the heart and lung, highlighting their significance in human applications of PET. This application is crucial for understanding various cardiovascular and respiratory diseases (Elsinga et al., 2004).

Neurological Research

NMPB and its derivatives are also used in neurological research, particularly in studying acetylcholinesterase (AChE) activity. Radiolabeled N-methylpiperidinyl esters have been synthesized as potential in vivo substrates for AChE, aiding in understanding the enzymatic activity in the human brain (Nguyen et al., 1998).

properties

IUPAC Name

(1-methylpiperidin-2-yl)methyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-22-15-9-8-14-19(22)16-25-20(23)21(24,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,19,24H,8-9,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIFQNHBSLKZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylpiperidinyl-2-methyl benzilate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylpiperidinyl-2-methyl benzilate
Reactant of Route 2
Reactant of Route 2
N-Methylpiperidinyl-2-methyl benzilate
Reactant of Route 3
Reactant of Route 3
N-Methylpiperidinyl-2-methyl benzilate
Reactant of Route 4
Reactant of Route 4
N-Methylpiperidinyl-2-methyl benzilate
Reactant of Route 5
Reactant of Route 5
N-Methylpiperidinyl-2-methyl benzilate
Reactant of Route 6
N-Methylpiperidinyl-2-methyl benzilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.